3-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-1-ol
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Overview
Description
3-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-1-ol is an organic compound with the molecular formula C14H20O It is a derivative of tetrahydronaphthalene, featuring a butanol group attached to the 2-position of the tetrahydronaphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-1-ol typically involves the reaction of 5,6,7,8-tetrahydronaphthalene with butanal in the presence of a reducing agent. One common method is the reduction of the corresponding ketone using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as reducing agents .
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone under controlled conditions. The process typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas at elevated pressures and temperatures .
Chemical Reactions Analysis
Types of Reactions
3-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: 3-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-1-one
Reduction: 3-(5,6,7,8-Tetrahydronaphthalen-2-yl)butane
Substitution: 3-(5,6,7,8-Tetrahydronaphthalen-2-yl)butyl chloride
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules. This can influence various biochemical pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-2-ol: Similar structure but with a different position of the hydroxyl group.
5,6,7,8-Tetrahydro-2-naphthylamine: Contains an amine group instead of a hydroxyl group.
N-(3-Fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydro-1-naphthyl)acetamide: Contains a different functional group and substitution pattern.
Uniqueness
3-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-1-ol is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological molecules in distinct ways
Biological Activity
3-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-1-ol is a compound with significant potential in pharmaceutical and biochemical applications. Its unique structure allows for various biological interactions, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula: C14H20O
- Molecular Weight: 204.31 g/mol
- CAS Number: 1225500-91-3
The biological activity of this compound is attributed to its ability to interact with various biological targets. It is believed to modulate receptor activities and influence metabolic pathways. The compound may exhibit the following mechanisms:
- Receptor Binding: The compound may bind to specific receptors in the body, altering their activity.
- Enzyme Modulation: It could act as an inhibitor or activator of certain enzymes involved in metabolic processes.
- Cell Signaling Pathways: The compound may influence cell signaling pathways that regulate cellular functions.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of this compound against various pathogens. For instance:
- A study indicated that compounds with similar naphthalene structures exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .
Anticancer Properties
Research has shown that this compound may possess anticancer properties. A study on related naphthalene derivatives demonstrated their ability to inhibit cancer cell proliferation through apoptosis induction .
Study 1: Antimicrobial Screening
In a high-throughput screening of a chemical library, compounds structurally similar to this compound were found to inhibit Mycobacterium tuberculosis effectively. The results suggest that modifications in the naphthalene structure can enhance antimicrobial potency .
Study 2: Antitumor Activity
Another study investigated the effects of naphthalene derivatives on various cancer cell lines. The findings indicated that certain derivatives could significantly reduce cell viability and induce apoptosis in cancer cells via caspase activation pathways.
Data Table: Biological Activities Overview
Properties
IUPAC Name |
3-(5,6,7,8-tetrahydronaphthalen-2-yl)butan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-11(8-9-15)13-7-6-12-4-2-3-5-14(12)10-13/h6-7,10-11,15H,2-5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWYXNUSGNOMCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)C1=CC2=C(CCCC2)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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